Cas no 2228604-47-3 (1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopentylmethanamine is a structurally unique amine derivative featuring a fused tetrahydronaphthalene core linked to a cyclopentylmethanamine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its rigid, bicyclic framework, which may enhance binding affinity and selectivity in receptor interactions. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules. The compound's stability and defined stereochemistry also contribute to its utility in structure-activity relationship (SAR) studies. Researchers may explore its potential in CNS-targeted applications or as a scaffold for novel therapeutics.
1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine structure
2228604-47-3 structure
Product name:1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine
CAS No:2228604-47-3
MF:C16H23N
Molecular Weight:229.36052441597
CID:6571347
PubChem ID:165616606

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine
    • 2228604-47-3
    • EN300-1820881
    • [1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
    • インチ: 1S/C16H23N/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,6,8,15H,3-5,7,9-12,17H2
    • InChIKey: STZANVUZWNJSEP-UHFFFAOYSA-N
    • SMILES: NCC1(CCCC1)C1C2C=CC=CC=2CCC1

計算された属性

  • 精确分子量: 229.183049738g/mol
  • 同位素质量: 229.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 26Ų

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1820881-0.5g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
0.5g
$891.0 2023-09-19
Enamine
EN300-1820881-5g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
5g
$2692.0 2023-09-19
Enamine
EN300-1820881-0.05g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
0.05g
$780.0 2023-09-19
Enamine
EN300-1820881-0.25g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
0.25g
$855.0 2023-09-19
Enamine
EN300-1820881-5.0g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
5g
$2692.0 2023-06-03
Enamine
EN300-1820881-2.5g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
2.5g
$1819.0 2023-09-19
Enamine
EN300-1820881-1.0g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
1g
$928.0 2023-06-03
Enamine
EN300-1820881-0.1g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
0.1g
$817.0 2023-09-19
Enamine
EN300-1820881-10.0g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
10g
$3992.0 2023-06-03
Enamine
EN300-1820881-1g
[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentyl]methanamine
2228604-47-3
1g
$928.0 2023-09-19

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine 関連文献

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamineに関する追加情報

Research Brief on 1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine (CAS: 2228604-47-3): Recent Advances and Applications

1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine (CAS: 2228604-47-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a potent modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The research demonstrated that 1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine exhibits high binding affinity and selectivity, making it a promising candidate for the treatment of neuropsychiatric disorders such as depression and schizophrenia. The study utilized in vitro assays and molecular docking simulations to elucidate its mechanism of action.

In addition to its central nervous system (CNS) applications, recent preclinical investigations have explored its potential in oncology. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines, including glioblastoma and breast cancer. The researchers attributed this activity to the compound's ability to disrupt microtubule dynamics and induce apoptosis.

The synthetic pathways for 1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine have also been optimized in recent years. A 2023 study in Organic Process Research & Development described a scalable, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved the compound's accessibility for further research and development. This advancement is expected to facilitate its adoption in large-scale pharmaceutical production.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Ongoing research is focused on prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine (CAS: 2228604-47-3) represents a versatile scaffold with broad therapeutic potential. Its applications span neuropharmacology and oncology, and recent synthetic advancements have positioned it as a viable candidate for further clinical development. Future research should prioritize optimizing its pharmacokinetic profile and exploring its mechanisms of action in greater detail.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited